2-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}pyridine-3-carboxylic acid hydrochloride
Overview
Description
2-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}pyridine-3-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C17H19Cl2N3O2 and its molecular weight is 368.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a piperazine ring, which is a common structural motif found in many pharmaceuticals due to its ability to modulate the pharmacokinetic properties of a drug substance . Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Mode of Action
For example, some piperazine derivatives have been found to exhibit high specific affinity for histamine H1 receptor .
Pharmacokinetics
The piperazine ring is known to positively modulate the pharmacokinetic properties of a drug substance .
Biochemical Analysis
Biochemical Properties
2-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}pyridine-3-carboxylic acid hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, affecting their activity and function. For instance, it has been observed to interact with histamine H1 receptors, which are involved in allergic responses and inflammation . The nature of these interactions often involves binding to the active sites of enzymes or receptors, leading to inhibition or activation of their functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways involved in inflammation and immune responses . Additionally, it can affect gene expression by altering the transcriptional activity of specific genes, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This compound has been found to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound can undergo degradation, leading to changes in its stability and efficacy . Long-term studies have shown that it can have lasting effects on cellular function, including alterations in cell signaling and gene expression. These effects are often dependent on the concentration and duration of exposure to the compound.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. Toxicity studies have shown that high doses can cause adverse effects on organ function and overall health.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, it can inhibit enzymes involved in the breakdown of certain metabolites, leading to their accumulation in the cell. This can have downstream effects on cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes . Once inside the cell, it can accumulate in specific compartments, affecting its localization and activity.
Subcellular Localization
The subcellular localization of this compound is essential for its function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its activity and interactions with other biomolecules, ultimately affecting cellular processes and functions.
Properties
IUPAC Name |
2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]pyridine-3-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2.ClH/c18-14-5-3-13(4-6-14)12-20-8-10-21(11-9-20)16-15(17(22)23)2-1-7-19-16;/h1-7H,8-12H2,(H,22,23);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDNOACUWMAEAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)C3=C(C=CC=N3)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.